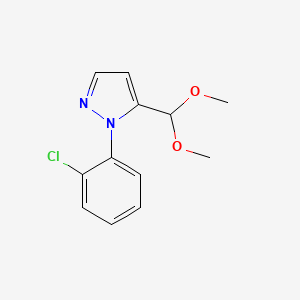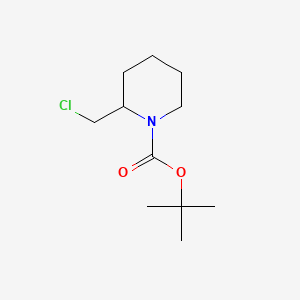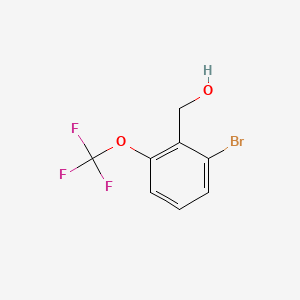
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol
Übersicht
Beschreibung
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol, also known by its IUPAC name [2-bromo-6-(trifluoromethoxy)phenyl]methanol, is a chemical compound with the molecular formula C8H6BrF3O2 . It has a molecular weight of 271.03 .
Molecular Structure Analysis
The InChI code for (2-Bromo-6-(trifluoromethoxy)phenyl)methanol is 1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Synthesis of Naphthalenes and Arynes
One study describes the synthesis pathway involving (2-Bromo-6-(trifluoromethoxy)phenyl)methanol as an intermediate for generating naphthalenes and arynes. This process involves the treatment of related bromo-trifluoromethoxybenzenes with lithium diisopropylamide (LDA) and subsequent transformations to yield naphthalene derivatives through aryne intermediates. Such derivatives are significant for their applications in material science and pharmaceuticals due to their aromatic and electron-withdrawing properties, which can contribute to the development of novel compounds with enhanced stability and activity (Schlosser & Castagnetti, 2001).
Mercury-mediated Synthesis
Another application is found in the mercury-mediated synthesis, where derivatives of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol are used as intermediates in the formation of fluorinated compounds. Such processes highlight the compound's utility in organometallic chemistry for introducing fluorinated side chains into aromatic compounds, which is of interest for developing molecules with improved pharmacokinetic properties (Seyferth & Murphy, 1973).
Structural Analysis of Alcohol Salts
Research on tris(2-(dimethylamino)phenyl)methanol salts has provided insights into the structural behavior of such compounds in different solvents. X-ray crystallography and NMR spectroscopy studies reveal the influence of anions and solvent composition on the hydrogen bonding and conformational dynamics of these complexes. This research is pertinent for understanding the solvation effects and molecular interactions in various chemical environments, which can inform the design of solvent systems for optimizing reactions and material properties (Zhang et al., 2015).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
[2-bromo-6-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDOTSMDADDJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735735 | |
| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-(trifluoromethoxy)phenyl)methanol | |
CAS RN |
1253189-03-5 | |
| Record name | [2-Bromo-6-(trifluoromethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

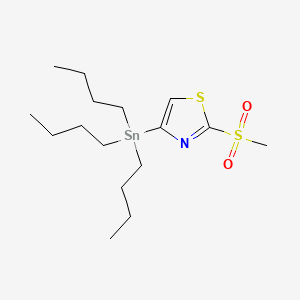
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
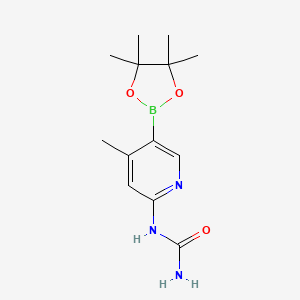
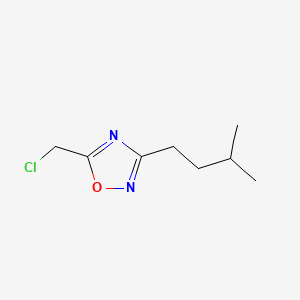
![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
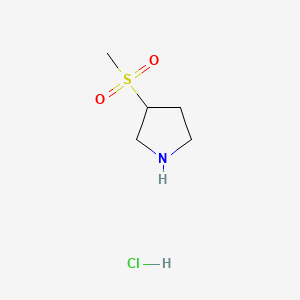
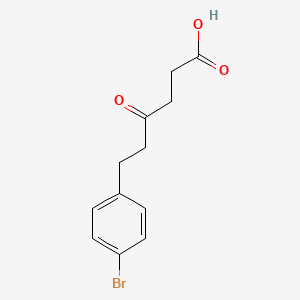

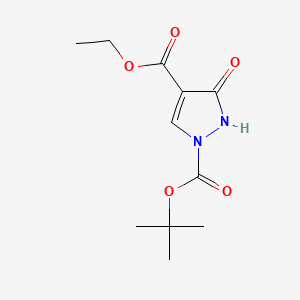
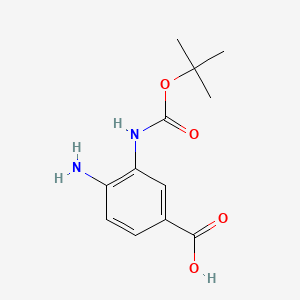
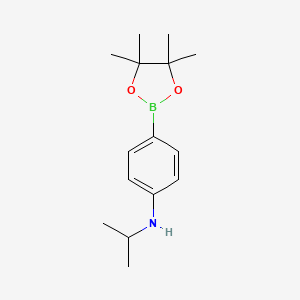
![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)
